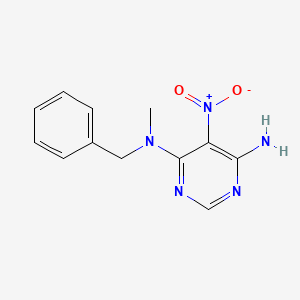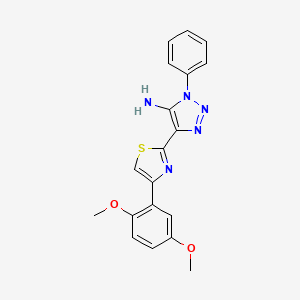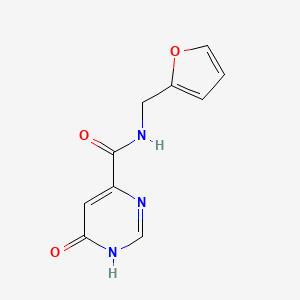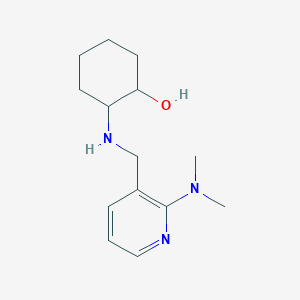![molecular formula C17H13N3 B2729283 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1032002-06-4](/img/structure/B2729283.png)
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C17H13N3 and its molecular weight is 259.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Optical Properties and Quantum Chemical Simulations
- Research shows that 1H-pyrazolo[3,4-b]quinoline derivatives exhibit distinct optical properties. Quantum chemical analysis using PM3 and AM1 methods reveals similarities and variations in absorption spectra of these compounds, which are influenced by substituent groups. These findings are significant in the field of optics and materials science (Koścień et al., 2003).
Organic Light-Emitting Diodes (OLEDs)
- Pyrazoloquinoline derivatives have been studied for their potential as emitting materials in OLEDs. The research highlights how different substituents affect the electroluminescence and efficiency of these compounds, opening doors for advanced light-emitting applications (T. et al., 2001).
Green Chemistry and Synthesis Methods
- A study focuses on the eco-friendly synthesis of pyrazolo-[3,4-b]-quinoline derivatives using a microwave-assisted, multi-component protocol. This method emphasizes operational simplicity, eco-friendliness, and high selectivity, contributing to the field of green chemistry (Khumalo et al., 2019).
Synthesis and Structural Analysis
- Various methods have been developed for synthesizing pyrazolo[3,4-c]quinoline derivatives, highlighting the diverse chemical reactions and structural properties of these compounds. This research is fundamental to both organic chemistry and pharmaceutical sciences (Nagarajan & Shah, 1992).
Catalysis and Chemical Reactions
- Studies in this area explore the use of catalysts like L-proline in the synthesis of heterocyclic compounds involving pyrazoloquinoline structures. This research impacts both synthetic chemistry and catalyst development (Rajesh et al., 2011).
Biological Activities
- Pyrazolo[3,4-b]quinoline derivatives have been examined for their antimicrobial and antiviral activities. These studies are crucial for developing new pharmaceutical agents with potential therapeutic applications (Kumara et al., 2016).
Spectroscopic Studies
- Investigations into the spectroscopic characteristics of pyrazoloquinoline derivatives provide insights into their electronic structures and potential applications in materials science (Gondek et al., 2004).
Reversible Quenching of Fluorescence
- A study exploring the quenching of fluorescence in pyrazolo[3,4-b]quinoline derivatives by protonation is significant for developing fluorescent materials and understanding their interactions with acids (Mu et al., 2010).
Mecanismo De Acción
Target of Action
Quinolines and quinolones, which are structurally similar to this compound, have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and transport proteins.
Mode of Action
It is known that quinoline derivatives can exert their effects through different mechanisms of action, such as inhibiting enzyme activity, disrupting cell membrane integrity, or interfering with dna replication . The specific interaction of 3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
Given the broad spectrum of bioactivities exhibited by quinoline derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and could include changes in cellular metabolism, signal transduction, or gene expression.
Result of Action
Based on the known activities of quinoline derivatives , potential effects could include inhibition of microbial growth, reduction of inflammation, prevention of platelet aggregation, and inhibition of tumor cell proliferation.
Análisis Bioquímico
Cellular Effects
Quinoline derivatives have been found to exhibit a broad range of effects on various types of cells and cellular processes . These effects can include influences on cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinolines are generally metabolized through a series of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-11-6-8-12(9-7-11)16-14-10-18-15-5-3-2-4-13(15)17(14)20-19-16/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOOLBYQUDFWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2729201.png)





![3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2729215.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)
![5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2729218.png)
![7-benzyl-8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2729219.png)



